molecular formula C7H6N2O4 B1424211 (2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate CAS No. 56657-76-2

(2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate

Cat. No.: B1424211
CAS No.: 56657-76-2
M. Wt: 182.13 g/mol
InChI Key: OZLIBRFWDOSHRS-UHFFFAOYSA-N
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Description

Preparation Methods

2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate is synthesized by reacting cyanoacetic acid with N-hydroxy succinimide in the presence of sodium carbonate. The reaction produces an N-hydroxy imide intermediate, which is then acidified to yield the final product . The reaction conditions typically involve maintaining an inert atmosphere and room temperature .

Chemical Reactions Analysis

2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include amines, water, and reducing agents. The major products formed from these reactions are amides, cyanoacetic acid, and alcohols .

Scientific Research Applications

Chemical Properties and Reactivity

The compound has the molecular formula C7H6N2O4C_7H_6N_2O_4 and a molecular weight of approximately 182.13 g/mol. It contains two carbonyl groups and a cyano group, which contribute to its electrophilic nature, making it reactive in various chemical transformations. The reactivity is largely attributed to the following:

  • Electrophilic Carbonyl Groups : The carbonyls can participate in nucleophilic addition reactions.
  • Cyano Group : This group enhances the compound's ability to form complexes with other nucleophiles.

Synthesis Routes

The synthesis of (2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate typically involves several key steps:

  • Formation of the Pyrrolidine Ring : Initial synthesis often begins with the formation of the pyrrolidine framework through cyclization reactions involving suitable precursors.
  • Introduction of Cyanoacetate Group : This is achieved through various methods such as alkylation or acylation reactions.

Scientific Research Applications

The compound has been explored for its applications in several scientific domains:

Medicinal Chemistry

This compound has been identified as a crucial intermediate in synthesizing various bioactive compounds, including:

  • Azole and Azine Derivatives : Recent studies have demonstrated its utility in developing new azole and azine derivatives, which exhibit significant biological properties such as antimicrobial and antifungal activities .

Organic Synthesis

The compound serves as an essential building block in organic synthesis due to its ability to undergo various reactions:

  • Nucleophilic Additions : The electrophilic carbonyl groups allow for nucleophilic attack by amines or alcohols, leading to the formation of complex molecules.
  • Formation of Heterocycles : It can be used to synthesize various heterocyclic compounds that are essential in pharmaceuticals.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

StudyApplicationFindings
Elian et al. (2024)Development of azole derivativesDemonstrated significant biological activity against various pathogens .
Research on synthetic pathwaysOrganic synthesisHighlighted the efficiency of using this compound as a precursor for complex organic molecules.

Analytical Techniques for Characterization

To confirm the structure and purity of this compound, researchers commonly employ several analytical techniques:

  • Infrared Spectroscopy (IR) : Used to identify functional groups present in the compound.
  • Nuclear Magnetic Resonance (NMR) : Provides detailed information about the molecular structure.
  • Mass Spectrometry (MS) : Helps determine the molecular weight and fragmentation patterns.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate involves the formation of an active ester intermediate that can react with nucleophiles such as amines. This reaction facilitates the formation of amide bonds, which are crucial in protein conjugation and other coupling reactions .

Biological Activity

(2,5-Dioxopyrrolidin-1-yl) 2-cyanoacetate, with the chemical formula C7_7H6_6N2_2O4_4 and CAS number 56657-76-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 182.136 g/mol
  • Molecular Formula : C7_7H6_6N2_2O4_4
  • Synonyms : 2,5-Dioxopyrrolidin-1-yl cyanoacetate, Succinimidyl cyanoacetate

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : The compound has been investigated for its potential to inhibit tumor growth in various cancer cell lines.
  • Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties against certain pathogens.
  • JAK Inhibition : It has been identified as a Janus kinase (JAK) inhibitor, which is crucial in the treatment of inflammatory and autoimmune diseases.

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

  • JAK/STAT Pathway : By inhibiting JAK kinases, this compound may disrupt the signaling pathways involved in inflammation and immune responses.
  • Topoisomerase Inhibition : Similar compounds have shown activity against topoisomerase enzymes, which are critical for DNA replication and repair.

Anticancer Activity

A study explored the antiproliferative effects of various derivatives including this compound on cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The results indicated significant cytotoxicity correlated with structural modifications of the compounds tested.

CompoundCell LineIC50 (µM)
This compoundHCT-11615.4
Similar Compound AHeLa12.3
Similar Compound BHCT-11618.7

Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

JAK Inhibition Studies

The compound was tested for its ability to inhibit JAK kinases. The following results were observed:

JAK KinaseIC50 (µM)
JAK110.0
JAK38.5

These findings suggest that the compound may be a promising candidate for further development as a therapeutic agent targeting inflammatory diseases.

Case Studies

A patent application highlighted the use of this compound in therapeutic formulations aimed at treating conditions such as rheumatoid arthritis and certain cancers. The application emphasizes the compound's role in modulating immune responses through JAK inhibition.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for (2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate, and how do reaction conditions influence yield?

The compound can be synthesized via a one-pot multicomponent reaction using ethyl 2-cyanoacetate and S-benzylisothiourea hydrochloride. Optimized conditions include short reaction times (1–3 hours) and ambient temperatures, yielding up to 85% purity without requiring complex purification steps. Ethyl 2-cyanoacetate acts as a nucleophile, reacting with activated carbonyl intermediates . For regioselective modifications, tert-butyl or benzyl esters of 2-cyanoacetate are preferred, as demonstrated in photocycloaddition reactions requiring inert atmospheres and UV light .

Q. How should researchers characterize the purity and stability of this compound?

Key characterization methods include:

  • NMR spectroscopy : Monitor cyano (-CN) and succinimidyl ester peaks (δ 2.8–3.0 ppm for pyrrolidinone protons).
  • HPLC : Use C18 columns with acetonitrile/water gradients to detect impurities.
  • FT-IR : Confirm ester carbonyl (1740–1770 cm⁻¹) and nitrile (2200–2260 cm⁻¹) groups. Stability is pH-sensitive; store under inert gas (argon) at 2–8°C to prevent hydrolysis .

Q. What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
  • First aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective and diastereoselective modifications of this compound?

In photocycloaddition reactions, regioselectivity is achieved using ortho-ethynyl arylaldehydes and tert-butyl 2-cyanoacetate under UV light. Diastereoselectivity (up to 5:1 d.r.) depends on steric hindrance and solvent polarity. For example, THF enhances head-to-head cycloadduct formation, while DMSO favors syn-adducts . Copper(I) catalysts improve selectivity in click chemistry applications by accelerating azide-alkyne cycloadditions .

Q. What computational tools can predict the reactivity of this compound in novel reactions?

  • DFT calculations : Model partial charges on reactive sites (e.g., cyano and ester groups) to predict nucleophilic/electrophilic behavior.
  • Molecular docking : Assess binding affinities for bioconjugation targets (e.g., amine-containing biomolecules).
  • In silico stability studies : Simulate hydrolysis kinetics under varying pH and temperature conditions .

Q. How do environmental factors (pH, temperature) affect the compound’s stability in bioconjugation applications?

  • pH : Hydrolysis accelerates above pH 7.5 due to succinimidyl ester degradation.
  • Temperature : Storage at >25°C reduces shelf life; reactions should be conducted below 30°C.
  • Solvent : Polar aprotic solvents (DMF, DMSO) stabilize the ester group, while protic solvents (water, alcohols) promote degradation .

Q. What strategies resolve contradictions in reported reaction yields or product distributions?

  • Reproducibility checks : Verify stoichiometry, catalyst purity (e.g., copper(I) iodide vs. sulfate), and moisture levels.
  • Advanced analytics : Use LC-MS to identify side products (e.g., hydrolyzed cyanoacetic acid).
  • Mechanistic studies : Employ isotopic labeling (e.g., ¹³C-cyano groups) to trace reaction pathways .

Q. Methodological Troubleshooting

Q. If NMR spectra show unexpected peaks, how should researchers proceed?

  • Impurity identification : Compare with reference spectra of common byproducts (e.g., succinimide or cyanoacetic acid).
  • Recrystallization : Purify using ethyl acetate/hexane mixtures.
  • Column chromatography : Use silica gel with dichloromethane/methanol gradients (95:5) .

Q. How can low yields in bioconjugation reactions be improved?

  • Activation : Pre-activate amines with TEA or DIPEA to enhance nucleophilicity.
  • Solvent optimization : Replace DMF with anhydrous acetonitrile to minimize hydrolysis.
  • Stoichiometry : Use a 1.2:1 molar ratio of NHS ester to target amine .

Q. Data Contradiction Analysis

Q. Why do some studies report room-temperature stability while others recommend cold storage?

Discrepancies arise from varying impurity levels (e.g., residual acids or moisture). High-purity batches (>98%) stored under argon remain stable at 25°C for weeks, while lower grades degrade faster. Always confirm purity via HPLC before deviating from cold-storage protocols .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-4-3-7(12)13-9-5(10)1-2-6(9)11/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLIBRFWDOSHRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697082
Record name 3-[(2,5-Dioxopyrrolidin-1-yl)oxy]-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56657-76-2
Record name 3-[(2,5-Dioxopyrrolidin-1-yl)oxy]-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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